2-Hydroxy-3-iodo-5-methylpyridine

Overview

Description

2-Hydroxy-3-iodo-5-methylpyridine is an organic compound with the molecular formula C6H6INO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine and hydroxyl groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-iodo-5-methylpyridine typically involves the iodination of 2-Hydroxy-5-methylpyridine. One common method is the reaction of 2-Hydroxy-5-methylpyridine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as recrystallization or chromatography, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-iodo-5-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines.

Oxidation Reactions: Products include pyridine ketones or aldehydes.

Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

Intermediate in Drug Synthesis

2-Hydroxy-3-iodo-5-methylpyridine is primarily utilized as an important intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing anti-inflammatory and antibacterial agents. For example, its derivatives are involved in synthesizing protein kinase inhibitors, which are vital for treating diseases related to cell signaling pathways, including cancer and inflammatory disorders .

Case Study: Protein Kinase Inhibitors

A notable application of this compound is its use in synthesizing inhibitors for protein kinases such as ERK2. These inhibitors are critical for managing diseases like cancer and diabetes. The synthesis involves multiple steps, including nitration and iodination reactions, showcasing the compound's utility in complex organic synthesis .

Agricultural Chemicals

Formulation of Agrochemicals

In agriculture, this compound is employed in formulating effective pesticides and herbicides. Its unique chemical properties enhance the efficacy of these agrochemicals by improving their stability and performance under various environmental conditions .

Impact on Crop Protection

Research indicates that agrochemicals formulated with this compound can significantly improve crop protection against pests and diseases, thereby contributing to increased agricultural productivity. The incorporation of this compound into formulations allows for targeted action against specific pests while minimizing environmental impact.

Material Science

Development of Novel Materials

The compound is also explored for its potential in material science, particularly in creating novel polymers and coatings. Its incorporation into materials can enhance durability and resistance to environmental factors such as moisture and UV radiation .

Applications in Coatings

For instance, coatings developed with this compound exhibit improved adhesion and longevity, making them suitable for industrial applications where performance under harsh conditions is critical.

Biochemical Research

Reagent in Biochemical Assays

In biochemical research, this compound serves as a reagent in various assays. It aids researchers in studying enzyme activities and metabolic pathways, providing insights into biological processes at the molecular level .

Example: Enzyme Activity Studies

Researchers have utilized this compound to investigate the effects of specific inhibitors on enzyme function, enabling a better understanding of metabolic regulation and potential therapeutic targets.

Analytical Chemistry

Detection and Quantification Methods

The compound is employed in analytical chemistry for detecting and quantifying other chemical substances. Its unique properties allow for reliable results in quality control processes across various industries .

Application in Quality Control

For example, it can be used in chromatographic methods to analyze pharmaceutical products, ensuring compliance with safety standards and efficacy requirements.

Data Summary Table

| Application Area | Specific Use Case | Impact |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Development of anti-inflammatory agents |

| Agricultural Chemicals | Formulation of pesticides | Enhanced crop protection |

| Material Science | Development of polymers and coatings | Improved durability |

| Biochemical Research | Reagent for enzyme assays | Insights into metabolic pathways |

| Analytical Chemistry | Detection methods for quality control | Reliable results in pharmaceutical testing |

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-iodo-5-methylpyridine depends on its application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution and coupling reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

2-Hydroxy-5-methylpyridine: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

3-Hydroxy-2-iodo-6-methylpyridine: Similar structure but with different positioning of the iodine and hydroxyl groups, leading to different reactivity and applications.

2-Hydroxy-3-iodopyridine: Similar but without the methyl group, affecting its steric and electronic properties.

Uniqueness: 2-Hydroxy-3-iodo-5-methylpyridine is unique due to the specific positioning of the iodine, hydroxyl, and methyl groups on the pyridine ring. This unique arrangement allows for specific reactivity patterns and applications that are not possible with other similar compounds.

Biological Activity

Overview

2-Hydroxy-3-iodo-5-methylpyridine (CAS No. 313678-93-2) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of hydroxyl, iodine, and methyl substituents on the pyridine ring, which contribute to its reactivity and biological interactions.

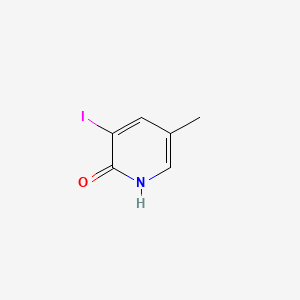

The chemical structure of this compound can be represented as follows:

Key Features:

- Hydroxyl Group (-OH) : Enhances solubility and can participate in hydrogen bonding.

- Iodine Substituent : Increases the electrophilicity of the compound, making it a potential candidate for nucleophilic substitution reactions.

- Methyl Group (-CH₃) : Provides steric hindrance that may influence the compound's biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Enzyme Inhibition Studies

The compound has been utilized in studies examining its role as an enzyme inhibitor. Specifically, it has been investigated for its interaction with key enzymes involved in metabolic pathways. For instance, it can serve as a probe in biochemical assays to study enzyme kinetics and inhibition mechanisms.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed to assess the inhibition zones.

- Results : The compound demonstrated a significant zone of inhibition (average diameter of 15 mm against S. aureus), indicating strong antimicrobial properties.

-

Enzyme Interaction Analysis :

- Objective : To investigate the inhibitory effects on specific metabolic enzymes.

- Method : Kinetic assays were performed to determine IC50 values.

- Results : IC50 values indicated effective inhibition at micromolar concentrations, suggesting potential therapeutic applications.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl, Iodine, Methyl | Antimicrobial, Enzyme Inhibitor |

| 2-Hydroxy-5-methylpyridine | Hydroxyl, Methyl | Limited antimicrobial activity |

| 3-Hydroxy-2-iodo-6-methylpyridine | Hydroxyl, Iodine (different position) | Varies based on substitution |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxyl group facilitates hydrogen bonding with biological macromolecules, while the iodine atom enhances electrophilic character, allowing for nucleophilic attack by cellular components. This dual functionality may lead to disruption of cellular processes in pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-3-iodo-5-methylpyridine, considering regioselectivity challenges in iodination?

- Methodological Answer : Regioselective iodination of pyridine derivatives often requires careful control of reaction conditions. For example, pyridyne cyclisation strategies (used in perlolidine synthesis) can be adapted by introducing iodine via electrophilic substitution or metal-catalyzed coupling . Prior studies on 3-iodo-5-methoxypyridine suggest that directing groups (e.g., hydroxy or methoxy) enhance regioselectivity during halogenation . To optimize yield, employ low-temperature iodination with ICl or NIS (N-iodosuccinimide) in anhydrous solvents like DCM, monitored by TLC or HPLC .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Combine multinuclear NMR (¹H, ¹³C, and DEPT-135) to confirm substitution patterns. The hydroxy group at C2 and iodine at C3 will show distinct deshielding in ¹H NMR (δ ~12 ppm for -OH, broad singlet) and ¹³C NMR (C-I coupling ~150 Hz). Mass spectrometry (HRMS-ESI) validates molecular weight (expected [M+H]⁺ for C₆H₆INO: 235.94). For tautomeric analysis, compare IR spectra (O-H stretch ~3200 cm⁻¹) and X-ray crystallography to resolve keto-enol equilibrium .

Advanced Research Questions

Q. What mechanistic insights explain the stability discrepancies of this compound under varying pH conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 2–12) reveal hydrolysis or deiodination risks. At acidic pH (≤3), the hydroxy group may protonate, increasing iodine’s electrophilicity and susceptibility to nucleophilic attack. In alkaline conditions (pH ≥10), dehydrohalogenation could form pyridone derivatives. Monitor degradation via UPLC-PDA at 254 nm and track iodide release with ion chromatography. Computational modeling (DFT) predicts activation barriers for hydrolysis pathways, while Arrhenius plots from accelerated stability testing (40–60°C) quantify shelf-life .

Q. How should conflicting crystallographic and computational data regarding the tautomeric equilibrium of this compound be resolved?

- Methodological Answer : Contradictions between solid-state (X-ray) and solution-phase (NMR) data often arise from environmental effects. X-ray structures may stabilize the keto form due to crystal packing, while NMR in DMSO-d₆ reflects dynamic equilibrium. To reconcile these, perform variable-temperature NMR (VT-NMR) in polar aprotic solvents (e.g., DMF-d₇) to observe coalescence temperatures. Complement with ab initio molecular dynamics (AIMD) simulations to model solvent interactions. Cross-validate using Raman spectroscopy to detect tautomer-specific vibrational modes .

Q. What strategies mitigate side reactions during cross-coupling of this compound in Pd-catalyzed reactions?

- Methodological Answer : The hydroxy group can deactivate catalysts or promote protodeiodination. Protect the hydroxy moiety as a silyl ether (e.g., TBSCl) before Suzuki-Miyaura couplings. Use Pd(OAc)₂ with SPhos ligand in degassed toluene/EtOH (3:1) at 80°C to minimize β-hydride elimination. Monitor reaction progress via GC-MS and quench with EDTA to chelate residual Pd. Post-coupling, deprotect with TBAF in THF and purify by flash chromatography (hexane:EtOAc gradient) .

Q. Data Analysis and Contradiction Management

Q. How can researchers address inconsistencies in reported biological activity of this compound derivatives?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., serum protein binding) or impurity profiles. Re-evaluate bioactivity with strict QC:

- Purity : ≥95% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

- Solubility : Use DMSO stocks ≤10 mM, validated by nephelometry.

- Controls : Include structurally analogous negative controls (e.g., 3-chloro-5-methylpyridine).

- Dose-Response : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293 vs. HepG2) .

Q. Safety and Handling

Q. What protocols ensure safe handling of this compound given its potential respiratory hazards?

- Methodological Answer : Refer to analogs like 5-Ethyl-2-methylpyridine: Use NIOSH-approved respirators (N95) during powder handling, avoid dust generation via solvent-wet techniques, and store in amber glass under argon at –20°C. For spills, neutralize with activated charcoal, collect in sealed containers, and dispose via hazardous waste protocols. Conduct regular airborne exposure monitoring using GC-MS .

Properties

IUPAC Name |

3-iodo-5-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWXKNUHPBTHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654784 | |

| Record name | 3-Iodo-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313678-93-2 | |

| Record name | 3-Iodo-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.